N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Beschreibung
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a fused heterocyclic core with substituents at positions 1, 4, and 6. Key structural features include:
- Position 1: A phenyl group, contributing to hydrophobic interactions.
- Position 6: A 4-phenylpiperazinyl moiety, known to modulate receptor selectivity and pharmacokinetic properties.
Piperazine substituents often improve solubility and bioavailability, while methoxy groups may influence metabolic stability .
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O2/c1-37-23-13-14-26(38-2)25(19-23)31-27-24-20-30-36(22-11-7-4-8-12-22)28(24)33-29(32-27)35-17-15-34(16-18-35)21-9-5-3-6-10-21/h3-14,19-20H,15-18H2,1-2H3,(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVLZCLHOAZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo-pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit promising anticancer properties. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines have shown IC50 values in the low micromolar range, indicating potent anticancer activity.
- A study reported that similar compounds in this class inhibited cell proliferation and induced apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
Compounds with the pyrazolo-pyrimidine scaffold have also been investigated for their antimicrobial properties. Specific findings include:
- Moderate to high activity against Gram-positive and Gram-negative bacteria.
- Effective against fungal strains, suggesting a broad-spectrum antimicrobial potential .
Neuropharmacological Effects
The presence of the piperazine moiety in the structure suggests potential neuropharmacological activities. Compounds with similar structures have been reported to act as:
- Serotonin receptor modulators , which could be beneficial in treating anxiety and depression.
- Dopamine receptor antagonists , indicating possible applications in managing schizophrenia and other psychiatric disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of methoxy groups at specific positions on the phenyl ring enhances lipophilicity and bioavailability, contributing to improved potency.
- Piperazine Linkage : The 4-phenylpiperazine moiety is essential for binding affinity to various receptors, including adenosine receptors, which play a role in numerous physiological processes .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Activity Level |
|---|---|---|
| Anticancer | MCF-7 | Low µM |
| HCT116 | Low µM | |
| Antimicrobial | Staphylococcus aureus | Moderate |
| Escherichia coli | High | |
| Neuropharmacological | Serotonin receptors | Modulatory effect |
Case Study 1: Anticancer Efficacy
In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of pyrazolo[3,4-d]pyrimidines and tested their efficacy against various cancer cell lines. The lead compound exhibited an IC50 value of 0.39 µM against HCT116 cells, showcasing its potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of related pyrazolo compounds against clinical isolates. The results indicated that certain derivatives displayed significant activity against resistant strains of bacteria, highlighting their therapeutic potential in infectious diseases .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Comparison
The table below summarizes key differences between the target compound and three analogs from the literature:
*Estimated based on substituent analysis.
Key Observations
Substituent Effects on Polarity and Solubility :
- The target compound’s 2,5-dimethoxyphenyl group introduces two oxygen atoms, likely improving aqueous solubility compared to the 4-chlorophenyl () and 4-methylphenyl () analogs .
- The 4-phenylpiperazinyl group in the target compound may enhance binding to serotonin or dopamine receptors, whereas methylpiperazinyl () and ethylpiperazinyl () groups could alter selectivity profiles .
Molecular Weight and Bioavailability :
- The target compound’s higher molar mass (~534 g/mol) compared to analogs (387–440 g/mol) may limit blood-brain barrier permeability but could improve plasma protein binding .
Metabolic Considerations :
- Chlorine in ’s compound may slow hepatic metabolism due to its electronegativity, while methoxy groups in the target compound could increase susceptibility to oxidative demethylation .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions involving pyrazolo[3,4-d]pyrimidine scaffolds. A typical approach includes:
- Nucleophilic substitution : Reacting a halogenated pyrimidine intermediate with 4-phenylpiperazine under anhydrous conditions (e.g., acetonitrile or DMF) at 60–80°C for 12–24 hours .
- Coupling reactions : Using Buchwald-Hartwig amination or Ullmann-type coupling to introduce the 2,5-dimethoxyphenyl group.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from acetonitrile/ethanol mixtures . Optimization : Vary solvent polarity, catalyst loading (e.g., Pd(OAc)₂ for coupling), and temperature to improve yield. Monitor via TLC or HPLC.
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). The pyrimidine C4-amine proton appears as a singlet (~δ 10.5 ppm) .
- IR spectroscopy : Confirm secondary amine (N–H stretch ~3300 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. What key structural features are revealed by X-ray crystallography?
X-ray studies of analogous pyrimidines show:
- Dihedral angles : Between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups), influencing planarity and π-π stacking .
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the conformation (bond length ~2.1 Å) .
- Crystal packing : Weak C–H⋯O and C–H⋯π interactions create layered structures, critical for solubility predictions .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize synthesis yield and purity?
- Variables : Test temperature, solvent (DMF vs. acetonitrile), and catalyst ratio using a factorial design .
- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 70°C, 15 mol% Pd catalyst, DMF solvent) .
- Case study : A 2³ factorial design reduced required experiments by 40% while achieving >85% yield for a pyrazolo[3,4-d]pyrimidine analog .
Q. How to resolve contradictions between computational predictions and experimental reactivity data?
- Hybrid approach : Combine density functional theory (DFT) calculations (e.g., Gibbs free energy of activation) with kinetic experiments .
- Example : If DFT predicts a low-energy transition state for a coupling reaction but experiments show poor yield, re-evaluate solvent effects or catalyst decomposition pathways .
- Feedback loop : Use experimental data (e.g., HPLC retention times) to refine computational parameters like solvation models .
Q. What methods assess the impact of polymorphic forms on biological activity?
- Polymorph screening : Recrystallize from 10+ solvent systems (e.g., ethanol, DCM/hexane) and characterize via PXRD and DSC .
- Bioactivity correlation : Test polymorphs in bacterial inhibition assays (e.g., broth microdilution against S. aureus), noting differences in IC50 values .
- Stability studies : Accelerated aging (40°C/75% RH for 4 weeks) to link crystal packing (via PXRD) with degradation pathways .
Q. What strategies guide structure-activity relationship (SAR) studies for piperazine and pyrimidine modifications?
- Piperazine substituents : Replace 4-phenylpiperazine with morpholine or 4-methylpiperazine to alter lipophilicity (ClogP calculations) .
- Pyrimidine core : Introduce electron-withdrawing groups (e.g., CF₃) at C6 to enhance metabolic stability .
- Biological testing : Use kinase inhibition assays (IC50) and ADMET profiling (e.g., CYP450 inhibition) to prioritize analogs .
Data Contradiction Analysis Example
Scenario : Computational models predict high solubility for a derivative, but experimental data show poor aqueous solubility.
Resolution :
- Solvent effects : DFT may underestimate hydrogen bonding with water. Recalculate using explicit solvent models .
- Aggregation : Perform dynamic light scattering (DLS) to detect nano-aggregates not accounted for in simulations.
- Polymorphism : Re-crystallize the compound and re-test solubility, as initial batches may be a less soluble polymorph .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
